molecular formula C19H18FNO4S B2694862 1'-((4-fluoro-2-methylphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1797858-12-8

1'-((4-fluoro-2-methylphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Cat. No. B2694862
CAS RN: 1797858-12-8
M. Wt: 375.41
InChI Key: PRWKYAKDEOLREG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule with several functional groups. It contains a fluoro-substituted methylphenyl group, a sulfonyl group, and a spiro[isobenzofuran-1,4’-piperidin]-3-one group . The exact properties and applications of this compound are not widely documented in the literature.


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of several functional groups. The fluoro-substituted methylphenyl group, the sulfonyl group, and the spiro[isobenzofuran-1,4’-piperidin]-3-one group contribute to the overall structure .

Scientific Research Applications

Sigma Ligands Affinity and Selectivity

Studies have shown that compounds related to "1'-((4-fluoro-2-methylphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one" exhibit significant affinity and selectivity towards sigma binding sites. The structural modifications in these compounds, such as the N-substituent size and the introduction of substituents in the benzene ring, critically influence their affinity for sigma 1 and sigma 2 binding sites. Compounds with specific substituents displayed high affinity for sigma 2 binding sites and very low affinity for sigma 1 binding sites, highlighting their potential in selective sigma ligand development (Moltzen, Perregaard, & Meier, 1995).

Antimycobacterial Applications

A stereoselective synthesis of spiro-piperidin-4-ones, including compounds with structural similarities to "1'-((4-fluoro-2-methylphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one", demonstrated potent in vitro and in vivo activity against Mycobacterium tuberculosis. This showcases the compound's potential application in antimycobacterial therapy, with certain derivatives being significantly more potent than standard treatments like isoniazid and ciprofloxacin (Kumar et al., 2008).

Potential Central Nervous System Agents

Compounds within the same family have been synthesized and evaluated for their potential as central nervous system agents. Investigations have focused on their synthesis and pharmacological properties, including diuretic, antihypertensive, and central nervous system depressant activities. Such studies underscore the potential therapeutic applications of these compounds in treating conditions related to the central nervous system (Bauer et al., 1976; Klioze & Novick, 1978).

properties

IUPAC Name

1'-(4-fluoro-2-methylphenyl)sulfonylspiro[2-benzofuran-3,4'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO4S/c1-13-12-14(20)6-7-17(13)26(23,24)21-10-8-19(9-11-21)16-5-3-2-4-15(16)18(22)25-19/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRWKYAKDEOLREG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC3(CC2)C4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-((4-fluoro-2-methylphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

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